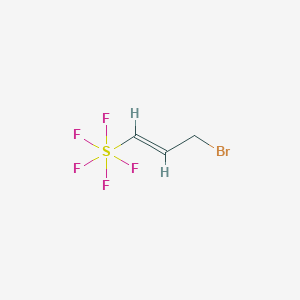

(3-Bromoprop-1-en-1-yl)pentafluorosulfane

Description

Properties

IUPAC Name |

[(E)-3-bromoprop-1-enyl]-pentafluoro-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF5S/c4-2-1-3-10(5,6,7,8)9/h1,3H,2H2/b3-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHEUDSOJLBOZ-HNQUOIGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CS(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/S(F)(F)(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromoprop-1-en-1-yl)pentafluorosulfane typically involves the reaction of 3-bromopropene with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

CH2=CHCH2Br+SF5Cl→CH2=CHCH2SF5+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3-Bromoprop-1-en-1-yl)pentafluorosulfane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as ethanol or water.

Addition Reactions: Reagents such as bromine (Br2), hydrogen chloride (HCl), and sulfuric acid (H2SO4) are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include (3-hydroxyprop-1-en-1-yl)pentafluorosulfane, (3-alkoxyprop-1-en-1-yl)pentafluorosulfane, and (3-aminoprop-1-en-1-yl)pentafluorosulfane.

Addition Reactions: Products include 1,2-dibromo-3-pentafluorosulfanepropane and 3-chloroprop-1-en-1-ylpentafluorosulfane.

Oxidation and Reduction Reactions: Products include (3-bromoprop-1-en-1-yl)pentafluorosulfoxide and (3-bromoprop-1-en-1-yl)pentafluorosulfide.

Scientific Research Applications

(3-Bromoprop-1-en-1-yl)pentafluorosulfane has several applications in scientific research:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Bromoprop-1-en-1-yl)pentafluorosulfane involves its interaction with nucleophiles and electrophiles. The bromine atom and the double bond in the propene chain are reactive sites that participate in various chemical reactions. The pentafluorosulfane group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

(a) Pentafluorosulfanyl (-SF₅) vs. Trifluoromethyl (-CF₃) Derivatives

- Key Differences : The -SF₅ group exhibits superior metabolic stability and lipophilicity compared to -CF₃, as demonstrated in selective androgen receptor modulators (SARMs). For example, SARMs bearing -SF₅ showed 2–3-fold higher binding affinity to the androgen receptor (AR) than -CF₃ analogs .

- Electronic Effects : The larger van der Waals radius of sulfur in -SF₅ increases steric bulk, which can hinder enzymatic degradation, whereas -CF₃ primarily exerts inductive electron-withdrawing effects .

(b) Bromoalkene vs. Other Halogenated Alkenes

- (E)-(3-Bromoprop-1-en-1-yl)benzene : This compound lacks the -SF₅ group but shares the bromoalkene motif. It is primarily used in cross-coupling reactions for pharmaceutical research, highlighting the bromine atom’s role as a leaving group in synthetic pathways .

- Perfluorinated Alkenes (e.g., [3,4,4,4-Tetrafluoro-2-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3-bis(trifluoromethyl)-1-butenyl]) : These highly fluorinated compounds are employed in industrial applications (e.g., surfactants, polymers) due to their extreme chemical inertness and thermal stability. However, their environmental persistence raises regulatory concerns compared to the more degradable (3-Bromoprop-1-en-1-yl)pentafluorosulfane .

Data Table: Comparative Analysis of Key Compounds

Detailed Research Findings

- Medicinal Chemistry : In SARMs, replacing -CF₃ with -SF₅ improved AR binding affinity (IC₅₀ = 12 nM vs. 28 nM for -CF₃ analogs) and reduced off-target effects, as confirmed by in vitro assays .

- Synthetic Utility : The bromine atom in this compound facilitates Suzuki-Miyaura couplings, enabling modular construction of fluorinated scaffolds .

- Environmental Impact : Perfluorinated analogs exhibit half-lives exceeding 100 years in environmental matrices, whereas the bromine in this compound allows for controlled degradation under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.